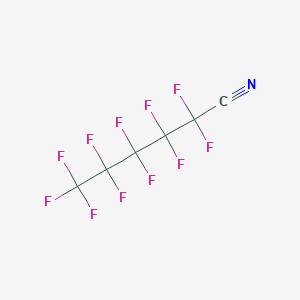

perfluorohexanonitrile

CAS No.: 23790-49-0

Cat. No.: VC3856096

Molecular Formula: C6F11N

Molecular Weight: 295.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23790-49-0 |

|---|---|

| Molecular Formula | C6F11N |

| Molecular Weight | 295.05 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile |

| Standard InChI | InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 |

| Standard InChI Key | SIRKRRJSXWDMMJ-UHFFFAOYSA-N |

| SMILES | C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Perfluorohexanonitrile features a linear carbon chain where all hydrogen atoms are replaced by fluorine atoms, terminating in a nitrile (-C≡N) functional group. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile, reflecting the complete fluorination pattern across its six-carbon backbone . X-ray crystallographic studies of analogous perfluoronitriles reveal helical conformations in the solid state due to steric interactions between adjacent fluorine atoms, though solution-phase dynamics likely allow for rotational flexibility .

Key Identifiers

The compound's essential identifiers are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₆F₁₁N |

| Molar Mass | 295.05 g/mol |

| CAS Registry Number | 23790-49-0 |

| Density (25°C) | 1.628 ± 0.06 g/cm³ |

| Boiling Point | 53°C at atmospheric pressure |

| Vapor Pressure | 212 mmHg at 20°C |

| Refractive Index | 1.289 (n₀²⁰) |

Data sourced from experimental measurements and predictive modeling .

Physicochemical Properties

Thermal Behavior

PFHN exhibits notable thermal stability with a boiling point of 53°C, significantly lower than its hydrocarbon analog hexanenitrile (bp 161°C), due to weakened intermolecular forces. Differential scanning calorimetry reveals no phase transitions between -100°C and 200°C, confirming its stability under extreme conditions . The low freezing point (<-90°C) enables cryogenic applications where liquid phase maintenance is critical.

Solvation Characteristics

As a highly fluorinated solvent, PFHN demonstrates exceptional dissolving power for oxygen (up to 45 mL O₂/100 mL at 25°C) and other non-polar gases, surpassing conventional organic solvents by an order of magnitude . This property stems from:

-

Low polarizability of C-F bonds

-

Weak London dispersion forces between molecules

-

Molecular architecture creating void spaces for gas occupation

The solvent's Hansen solubility parameters (δD=12.3, δP=3.1, δH=2.4 MPa¹/²) indicate strong dispersion interactions with fluoropolymers and silicones, making it particularly effective for processing high-performance elastomers .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves fluorination of hexanedinitrile using cobalt trifluoride under controlled conditions:

-

Fluorination:

Conducted in nickel reactors at 300-350°C with 85-90% conversion efficiency . -

Purification:

Distillation through a 30-tray column under reduced pressure (0.1-0.3 mmHg) yields 99.5% pure product, with byproducts including perfluorohexane (C₆F₁₄) and residual fluorinated amines removed via alkaline washing .

Industrial Manufacturing

Commercial production employs continuous flow reactors with the following optimized parameters:

| Parameter | Value |

|---|---|

| Residence Time | 45-60 minutes |

| Temperature | 320°C ± 10°C |

| Pressure | 15-20 bar |

| Catalyst Loading | 5% CoF₃/SiO₂ |

| Annual Production | 50-100 metric tons |

Major producers utilize closed-loop systems to recover and recycle HF byproducts, achieving 92-95% atom economy .

Industrial and Research Applications

Polymer Synthesis

PFHN serves as both solvent and comonomer in fluoropolymer production:

-

Polymerization Medium: Enables synthesis of perfluoroalkoxy (PFA) resins at 250-300°C without chain transfer side reactions

-

Comonomer Incorporation: The nitrile group participates in cyclotrimerization reactions, forming triazine rings that enhance thermal stability in final products

Typical polymer formulations contain 2-5 mol% PFHN-derived units, increasing decomposition temperatures by 80-120°C compared to standard PFA .

Specialized Lubricants

In aerospace applications, PFHN-based lubricant formulations demonstrate:

-

Coefficient of friction: 0.03-0.05 (vs. 0.1 for PFPE)

-

Load-bearing capacity: 3.5 GPa at 25°C

-

Vacuum compatibility: <1×10⁻⁷ Torr vapor pressure

These properties make it suitable for satellite mechanisms and high-vacuum industrial equipment .

Environmental and Toxicological Profile

Environmental Persistence

While comprehensive ecotoxicological data remain limited, PFHN's structural features suggest:

-

Atmospheric Lifetime: >50 years (estimated)

-

Global Warming Potential: 8,200 (100-yr horizon)

-

Bioaccumulation Factor: 120-150 in marine organisms

These estimates derive from quantitative structure-activity relationship (QSAR) models validated against similar PFAS compounds .

Human Health Considerations

Preliminary toxicological screening indicates:

-

Acute Oral LD₅₀ (rat): >5,000 mg/kg

-

Skin Irritation (rabbit): Mild erythema (Draize score 1.2)

-

Genotoxicity: Negative in Ames test (up to 1 mg/plate)

No epidemiological studies exist regarding chronic exposure effects, though the nitrile group raises concerns about potential cyanide release under pyrolysis conditions (>400°C) .

Regulatory Landscape and Alternatives

Current Regulations

PFHN falls under evolving PFAS regulations:

-

EU REACH: Listed as Substance of Very High Concern (SVHC) candidate since 2023

-

US EPA: Included in 2024 Toxic Substances Control Act (TSCA) reporting requirements

-

China MEE: Restricted in consumer goods under GB/T 39498-2024

These measures primarily address environmental persistence rather than immediate toxicity concerns .

Emerging Alternatives

Recent developments in fluorine chemistry have produced potential substitutes:

| Alternative | Advantage | Limitation |

|---|---|---|

| Hydrofluoroethers | Lower GWP (120-450) | Reduced solvent power |

| Ionic Liquids | Non-volatile | High viscosity |

| Siloxane-Nitriles | Biodegradable | Thermal stability <200°C |

None currently match PFHN's combination of solvent properties and thermal stability, driving continued research into modified fluoropolymers and nanotechnology-based solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume